molecular formula C5F4IN B174047 2,3,5,6-Tetrafluoro-4-iodopyridine CAS No. 16297-19-1

2,3,5,6-Tetrafluoro-4-iodopyridine

Cat. No.: B174047
CAS No.: 16297-19-1
M. Wt: 276.96 g/mol
InChI Key: HNPRQTRSDKIVFY-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodopyridine is a fluorinated heterocyclic compound It is a derivative of pyridine, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

Preparation Methods

2,3,5,6-Tetrafluoro-4-iodopyridine can be synthesized through several methods. One common method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide. Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . These methods yield the desired compound with high efficiency and purity.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The presence of fluorine atoms in the compound increases its electron-withdrawing capacity, making it more reactive towards nucleophiles . This property is exploited in various chemical reactions to synthesize derivatives with desired properties.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-iodopyridine is unique compared to other fluorinated pyridines due to the presence of the iodine atom. Similar compounds include 2,3,5,6-tetrafluoropyridine and 3-chloro-2,4,5,6-tetrafluoropyridine . These compounds share similar fluorination patterns but differ in their reactivity and applications. The iodine atom in this compound provides unique reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPRQTRSDKIVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions of 2,3,5,6-tetrafluoro-4-iodopyridine highlighted in the research?

A1: The research primarily focuses on utilizing this compound as a starting material for further synthesis. Key reactions include:

  • Formation of Organometallic Reagents: The iodine atom can be readily replaced with magnesium or lithium, forming 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, respectively. These organometallic compounds are valuable intermediates in organic synthesis. []
  • Nucleophilic Substitution: Nucleophiles like hydroxide, methoxide, and ammonia preferentially attack the 2-position of the pyridine ring, displacing a fluorine atom and creating 2-substituted trifluoro-4-iodopyridines. []
  • Coupling Reactions: this compound can undergo Ullmann coupling, leading to the formation of perfluoro-4,4′-bipyridyl. This reaction demonstrates its potential in constructing complex fluorinated nitrogen-containing heterocycles. []

Q2: Why is the synthesis of this compound significant?

A2: This compound serves as a crucial building block for synthesizing various fluorinated pyridines. The presence of both iodine and fluorine allows for diverse reactivity, enabling the introduction of different substituents and the creation of complex molecules. This is particularly relevant for developing new materials and pharmaceuticals, where fluorinated compounds are gaining increasing importance. []

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